Methanone, (2-methyl-4-phenyl-1H-pyrrol-3-yl)phenyl-
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Overview
Description
Methanone, (2-methyl-4-phenyl-1H-pyrrol-3-yl)phenyl-, is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-methyl-4-phenyl-1H-pyrrol-3-yl)phenyl-, typically involves the reaction of an aromatic aldehyde with a pyrrole derivative. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the desired methanone compound . Another method involves a one-pot synthesis using acetophenone and trimethylacetaldehyde in the presence of TosMIC and a mild base like LiOH·H₂O .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-methyl-4-phenyl-1H-pyrrol-3-yl)phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methanone, (2-methyl-4-phenyl-1H-pyrrol-3-yl)phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methanone, (2-methyl-4-phenyl-1H-pyrrol-3-yl)phenyl-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-methylphenyl)phenyl-: This compound has a similar structure but lacks the pyrrole ring.
Methanone, (4-hydroxyphenyl)phenyl-: This compound includes a hydroxy group on the phenyl ring.
Ethanone, 1-(1H-pyrrol-2-yl)-: This compound features a pyrrole ring but with an ethanone group instead of a methanone group.
Uniqueness
Methanone, (2-methyl-4-phenyl-1H-pyrrol-3-yl)phenyl-, is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
59009-58-4 |
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Molecular Formula |
C18H15NO |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(2-methyl-4-phenyl-1H-pyrrol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C18H15NO/c1-13-17(18(20)15-10-6-3-7-11-15)16(12-19-13)14-8-4-2-5-9-14/h2-12,19H,1H3 |
InChI Key |
CVWOQJLEXNYVOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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